![molecular formula C18H16N4O B2912046 (4-(1H-pyrrol-1-yl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone CAS No. 1797869-58-9](/img/structure/B2912046.png)
(4-(1H-pyrrol-1-yl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(1H-pyrrol-1-yl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a chemical compound that has recently gained attention in the field of scientific research. This compound is known for its potential use in the development of new drugs due to its unique structure and promising properties.
作用机制
The mechanism of action of (4-(1H-pyrrol-1-yl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are involved in the development or progression of diseases. The compound has been shown to have potent anti-inflammatory and anti-tumor properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-(1H-pyrrol-1-yl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone have been extensively studied. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory properties and reduce the production of pro-inflammatory cytokines. Additionally, the compound has been shown to have antibacterial properties and inhibit the growth of drug-resistant strains of bacteria.
实验室实验的优点和局限性
The (4-(1H-pyrrol-1-yl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone compound has several advantages and limitations for lab experiments. One advantage is its unique structure, which makes it a promising candidate for drug development. Additionally, the compound has been shown to have potent biological activity, making it an excellent target for further research. However, one limitation is that the synthesis method of the compound is complex and requires specific conditions, which can limit its availability for lab experiments.
未来方向
There are several future directions in the study of (4-(1H-pyrrol-1-yl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone. One direction is to further study the mechanism of action of the compound to better understand its potential uses in drug development. Another direction is to optimize the synthesis method of the compound to increase its availability for lab experiments. Additionally, the compound could be further studied for its potential use in the treatment of other diseases, such as viral infections or autoimmune disorders. Overall, the (4-(1H-pyrrol-1-yl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone compound has promising potential for future scientific research and drug development.
合成方法
The synthesis method of (4-(1H-pyrrol-1-yl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone involves a series of chemical reactions. The starting materials for the synthesis are 4-bromoacetophenone and 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]pyridine. The reaction is carried out in the presence of a catalyst and under specific conditions to obtain the desired product. The yield of the product is dependent on the reaction conditions and the purity of the starting materials.
科学研究应用
The (4-(1H-pyrrol-1-yl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone compound has various scientific research applications. It has been extensively studied for its potential use in the development of new drugs. The compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and bacterial infections. It has also been studied for its potential use in the treatment of drug-resistant strains of bacteria.
属性
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c23-18(22-10-7-17-15(12-22)11-19-13-20-17)14-3-5-16(6-4-14)21-8-1-2-9-21/h1-6,8-9,11,13H,7,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWYGWOYYJIOTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

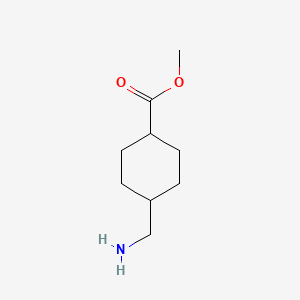
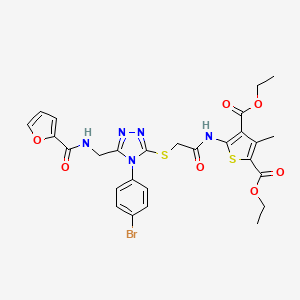
![2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenoxypropanoic acid](/img/structure/B2911971.png)



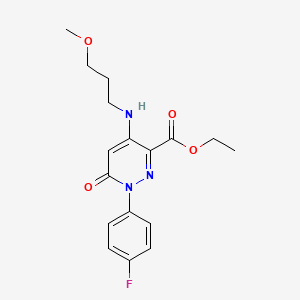

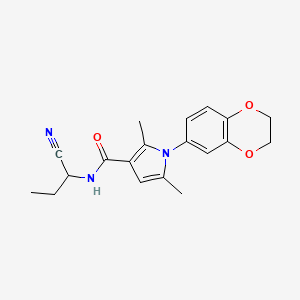
![N-(4-ethoxy-2-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2911981.png)

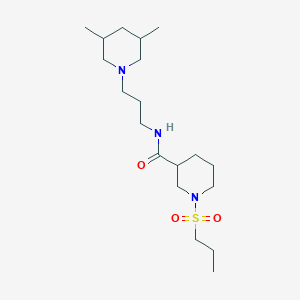
![2-Aminobenzo[d]oxazole-6-carbonitrile](/img/structure/B2911985.png)
![4-methyl-1-(4-methylbenzyl)-3-[(3-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B2911986.png)